![molecular formula C22H30N4O5S B2662785 Ethyl 6-tert-butyl-2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 384821-64-1](/img/structure/B2662785.png)

Ethyl 6-tert-butyl-2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

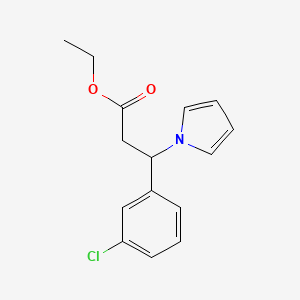

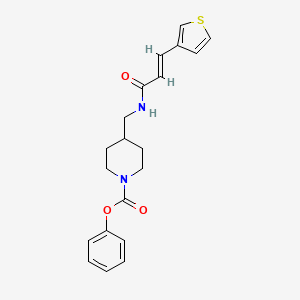

The compound contains several functional groups and structural features. The “Ethyl” prefix indicates an ethyl group (-CH2-CH3) is present. The “tert-butyl” refers to a tertiary butyl group ((CH3)3C-), which is a branched alkyl group. The “tetrahydro-1-benzothiophene” suggests a benzothiophene (a bicyclic compound consisting of a benzene ring fused to a thiophene ring) that has been fully hydrogenated. The “acetyl]amino” part indicates the presence of an acetylated amino group (-NH-CO-CH3). The “3,5-dimethyl-4-nitropyrazol-1-yl” suggests a pyrazole ring (a type of azole with 2 nitrogen atoms in the five-membered ring) that is substituted with methyl groups at positions 3 and 5, and a nitro group at position 4 .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a bicyclic system. The benzothiophene ring system would likely contribute significant aromatic character to the molecule, and the various substituents would influence the overall shape and properties of the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitro group could make the compound more reactive, while the aromatic ring system could contribute to its stability .Scientific Research Applications

Synthetic Approaches and Chemical Properties

Several studies have focused on the synthesis of complex organic compounds that exhibit a variety of biological and chemical properties. For instance, research on the synthesis of tetrahydroquinoline derivatives from ethyl esters demonstrates a keen interest in developing novel compounds with potential applications in medicine and materials science (Bombarda et al., 1992). Another study elaborates on the conversion of ethyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate into Schiff bases, exploring their antimicrobial and anti-inflammatory activities (Narayana et al., 2006). This indicates a broad interest in the synthesis and application of benzothiophene derivatives in creating compounds with desirable biological activities.

Potential Applications in Materials Science

The synthesis and characterization of transition metal complexes using novel ligands derived from structurally complex molecules hint at potential applications in materials science, particularly in the development of new catalysts and functional materials (Gulcan et al., 2014). Such research demonstrates the interdisciplinary nature of working with complex organic compounds, bridging the gap between organic synthesis and materials science.

Implications for Drug Discovery and Development

The chemical synthesis of novel organic compounds often targets the discovery of new therapeutic agents. For instance, the development of new ureido sugars from derivatives of 2-amino-2-deoxy-D-glucose and amino acids illustrates the continuous search for novel bioactive compounds with potential applications in drug discovery (Piekarska-Bartoszewicz & Tcmeriusz, 1993).

Mechanism of Action

Future Directions

properties

IUPAC Name |

ethyl 6-tert-butyl-2-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N4O5S/c1-7-31-21(28)18-15-9-8-14(22(4,5)6)10-16(15)32-20(18)23-17(27)11-25-13(3)19(26(29)30)12(2)24-25/h14H,7-11H2,1-6H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLUMNPNBYPFXRF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCC(C2)C(C)(C)C)NC(=O)CN3C(=C(C(=N3)C)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-amino-5,6-dihydro-4H-thieno[2,3-b]thiopyran-3-carboxylate](/img/structure/B2662709.png)

![2-(1,3-dioxoisoindolin-2-yl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)acetamide](/img/structure/B2662712.png)

![1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2662715.png)

![2-[[2-[2-(butylamino)-2-oxoethyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(4-chlorophenyl)butanamide](/img/structure/B2662717.png)

![1-methyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2(3H)-ylidene)-1H-pyrazole-3-carboxamide](/img/structure/B2662718.png)

![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2662720.png)

![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(3,5-dimethylphenyl)-6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-7-sulfonamide](/img/structure/B2662725.png)